Structurally Verified Identity via ¹H NMR and MS Confirms Orthogonal Synthetic Handle Availability
The identity and purity of 6-bromo-4-chloro-7-methoxycinnoline-3-carboxamide are confirmed by ¹H NMR and mass spectrometry, providing batch-specific assurance of the distinct 6-bromo, 4-chloro, and 7-methoxy substitution pattern. The ¹H NMR spectrum displays characteristic aromatic singlets at δ 8.55 (1H) and 8.40 (1H), a multiplet at δ 8.05 (2H), and a methoxy singlet at δ 4.10 (3H), consistent with the assigned structure . The mass spectrum shows m/z 317 [M+H]⁺, matching the calculated monoisotopic mass of 314.941 Da . In contrast, the simpler analog 4-chloro-7-methoxycinnoline (CAS 197359-55-0, MW 194.62) lacks the 3-carboxamide and 6-bromo substituents, while the commercial building block 6-bromo-4-chlorocinnoline (CAS 68211-15-4, MW 243.49) lacks both the 7-methoxy and 3-carboxamide groups .
| Evidence Dimension | Number of independently addressable synthetic handles on the cinnoline core |
|---|---|
| Target Compound Data | 3 synthetic handles: C4-Cl (SNAr/amination), C6-Br (cross-coupling), C3-CONH₂ (functionalization); confirmed ¹H NMR δ 8.55, 8.40, 8.05, 4.10 |
| Comparator Or Baseline | 4-Chloro-7-methoxycinnoline (CAS 197359-55-0): 2 handles (C4-Cl, C7-OMe); 6-Bromo-4-chlorocinnoline (CAS 68211-15-4): 2 handles (C4-Cl, C6-Br) |
| Quantified Difference | Target compound offers 3 discrete, sequentially addressable synthetic handles versus 2 for each comparator; m/z 317 vs. comparator MW 194.62 (CAS 197359-55-0) and MW 243.49 (CAS 68211-15-4) |
| Conditions | ¹H NMR and MS characterization; structural comparison based on molecular formula and substitution pattern |
Why This Matters
The presence of three distinct synthetic handles in a single intermediate enables sequential orthogonal derivatization without protection/deprotection steps, reducing synthetic step count and improving overall yield in kinase-focused library production.
